molecular formula C26H28ClN3O4 B12423392 Egfr/braf-IN-1

Egfr/braf-IN-1

Cat. No.: B12423392
M. Wt: 482.0 g/mol
InChI Key: UFZGYOVIIUOGHF-UHFFFAOYSA-N
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Description

Egfr/braf-IN-1 is a compound that targets both the epidermal growth factor receptor (EGFR) and the BRAF kinase. These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. Mutations in these proteins are often associated with various cancers, making them important targets for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/braf-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Egfr/braf-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Egfr/braf-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr/braf-IN-1 exerts its effects by binding to the ATP-binding sites of both EGFR and BRAF kinases. This binding inhibits their kinase activity, thereby blocking downstream signaling pathways such as the MAPK/ERK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring EGFR and BRAF mutations .

Comparison with Similar Compounds

Egfr/braf-IN-1 is unique in its dual inhibition of both EGFR and BRAF kinases. Similar compounds include:

This compound stands out due to its ability to target both kinases simultaneously, potentially offering a more comprehensive approach to cancer therapy .

Properties

Molecular Formula

C26H28ClN3O4

Molecular Weight

482.0 g/mol

IUPAC Name

8-chloro-10-(ethoxymethyl)-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione

InChI

InChI=1S/C26H28ClN3O4/c1-2-33-17-22-21-15-19(27)5-8-23(21)30-24(31)16-29(26(32)25(22)30)10-9-18-3-6-20(7-4-18)28-11-13-34-14-12-28/h3-8,15H,2,9-14,16-17H2,1H3

InChI Key

UFZGYOVIIUOGHF-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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